[(9-Bromononyl)oxy]benzene
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Overview
Description
[(9-Bromononyl)oxy]benzene is an organic compound with the molecular formula C15H23BrO It consists of a benzene ring substituted with a (9-bromononyl)oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(9-Bromononyl)oxy]benzene can be synthesized through the reaction of 9-bromononanol with phenol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage between the bromononyl group and the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(9-Bromononyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromononyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of nonylbenzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of nonylphenol derivatives.
Oxidation Reactions: Formation of benzoic acid derivatives.
Reduction Reactions: Formation of nonylbenzene derivatives.
Scientific Research Applications
[(9-Bromononyl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological systems and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(9-Bromononyl)oxy]benzene involves its interaction with various molecular targets and pathways. The bromine atom in the bromononyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
[(9-Bromononyl)oxy]benzene: Unique due to the presence of the (9-bromononyl)oxy group.
Nonylbenzene: Lacks the bromine atom, resulting in different reactivity and applications.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring, leading to different chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the (9-bromononyl)oxy group allows for a variety of chemical transformations and applications that are not possible with simpler benzene derivatives.
Properties
CAS No. |
52176-62-2 |
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Molecular Formula |
C15H23BrO |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
9-bromononoxybenzene |
InChI |
InChI=1S/C15H23BrO/c16-13-9-4-2-1-3-5-10-14-17-15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2 |
InChI Key |
TWCGNLQMKQKUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCBr |
Origin of Product |
United States |
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